N-(Piperidin-4-yl)morpholine-4-carboxamide

Data Gap Medicinal Chemistry Chemical Intermediate

Researchers require validated synthetic intermediates for structure-activity relationship (SAR) studies, yet many analogs lack comparative performance data. N-(Piperidin-4-yl)morpholine-4-carboxamide offers a defined piperidine-morpholine urea scaffold. Its value is purely structural-enabling diverse analog generation without unverified biological claims. - **Core Utility:** Privileged scaffold for kinase inhibitor library design and SAR expansion. - **Analytical Use:** Reference standard for HPLC/LC-MS method development of related molecules. - **Supply Certainty:** Batch-to-batch consistency for reproducible synthesis workflows.

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
Cat. No. B12113696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)morpholine-4-carboxamide
Molecular FormulaC10H19N3O2
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)N2CCOCC2
InChIInChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9/h9,11H,1-8H2,(H,12,14)
InChIKeySOIQRHSYIGKEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)morpholine-4-carboxamide: Scaffold & Intermediate


N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS: 944068-05-7; Hydrochloride: 1233955-08-2; Dihydrochloride: 1909317-15-2) is a heterocyclic building block featuring a piperidine ring linked to a morpholine ring via a urea/carboxamide linker. It is primarily recognized in medicinal chemistry patents and literature as a synthetic intermediate or a privileged scaffold for designing kinase inhibitors and other bioactive molecules [1]. Its utility is based on its structural features rather than any unique biological activity of the compound itself.

N-(Piperidin-4-yl)morpholine-4-carboxamide: Analog Interchangeability Unverified


While N-(Piperidin-4-yl)morpholine-4-carboxamide serves as a defined chemical entity, a critical review of accessible, authoritative data reveals a complete absence of peer-reviewed, quantitative evidence that distinguishes it from its closest structural analogs. Claims of specific biological activity, improved physicochemical properties, or functional superiority for this exact compound over alternatives are not supported by data in public patents or research articles. Consequently, substituting this compound with a similar building block (e.g., N-(piperidin-3-ylmethyl)morpholine-4-carboxamide or 4-(piperidin-4-yl)morpholine) cannot be justified or ruled out based on available evidence. Any procurement decision based on specific, superior performance parameters lacks a verifiable foundation .

N-(Piperidin-4-yl)morpholine-4-carboxamide: Quantitative Evidence


No Differentiating Evidence Available

Following a systematic search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evita chem, vulcanchem), no quantitative, comparator-based evidence could be found for N-(Piperidin-4-yl)morpholine-4-carboxamide. No direct head-to-head comparisons, cross-study comparable data, or class-level inferences with sufficient quantitative backing exist to support a claim of differentiation against any specific analog [1].

Data Gap Medicinal Chemistry Chemical Intermediate

N-(Piperidin-4-yl)morpholine-4-carboxamide: Research Applications


Synthetic Building Block in Medicinal Chemistry

The compound is purchased and used as a versatile synthetic intermediate or a privileged scaffold for the de novo design of compound libraries, particularly in kinase inhibitor projects. Its value is purely structural, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies. Any subsequent biological activity is derived from the final, elaborated molecule, not from this starting material [1].

Reference Standard in Analytical Method Development

Due to its defined chemical structure, it can serve as a reference standard or control compound during the development and validation of analytical methods, such as HPLC or LC-MS, for related molecules. Its utility in this context is based on its physical presence and purity, not on any superior functional performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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